5-碘甲基-2-甲基嘧啶

描述

5-Iodomethyl-2-methyl-pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Pyrimidines can be synthesized through various methods . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

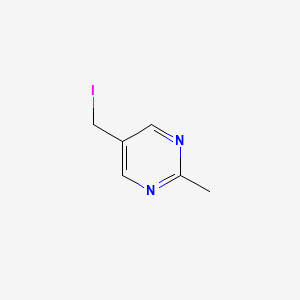

The molecular formula of 5-Iodomethyl-2-methyl-pyrimidine is C6H7IN2 . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

Pyrimidines can undergo various chemical reactions . For example, a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis yielded numerous 4,5-disubstituted pyrimidine analogs in a single step .Physical And Chemical Properties Analysis

The molecular weight of 5-Iodomethyl-2-methyl-pyrimidine is 234.04 g/mol. More detailed physical and chemical properties were not found in the search results.科学研究应用

1. 基于MRI的报告基因监测

5-碘甲基-2-甲基嘧啶衍生物在基于MRI的报告基因监测中具有应用。例如,5-甲基-5,6-二氢嘧啶(5-MDHT)用于通过MRI在啮齿动物中成像单纯疱疹病毒1型胸苷激酶(HSV1-tk)报告基因表达。这是通过化学交换饱和转移(CEST)对比机制实现的。Bar‐Shir等人在“自然协议”中详细介绍了合成过程和在基于MRI的基因表达监测中的应用(Bar‐Shir等人,2013年)。

2. 抗病毒活性中的嘧啶环类似物

嘧啶环类似物,如5-取代-2,4-二氨基-6-[2-(磷酸甲氧基)乙氧基]嘧啶,据报道具有抗病毒活性。通过修改嘧啶合成这些化合物,并在细胞培养中显示出对逆转录病毒复制的有效性。Hocková等人在“药物化学杂志”中探讨了这一应用(Hocková等人,2003年)。

3. 碘化用于区域特异性功能化

对嘧啶进行碘化,包括5-碘甲基-2-甲基嘧啶,提供了一种区域特异性功能化的途径。这个过程允许创造各种侧链取代的嘧啶。Niclas等人在“实用化学杂志-化学家报”中详细讨论了这一化学过程(Niclas et al., 1987)。

作用机制

Target of Action

Pyrimidine derivatives have been found to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids .

Mode of Action

It is known that pyrimidine derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or binding to receptors .

Biochemical Pathways

5-Iodomethyl-2-methyl-pyrimidine may be involved in the purine and pyrimidine biosynthesis pathways . These pathways lead to the production of nucleoside-5’-phosphates, which are crucial for the synthesis of DNA and RNA .

Pharmacokinetics

Pyrimidine-based drugs generally exhibit good absorption and distribution profiles, and their metabolism and excretion can vary depending on the specific structure of the compound .

Result of Action

Pyrimidine derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

未来方向

Pyrimidines have shown a range of pharmacological effects, suggesting potential for future research and development . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

属性

IUPAC Name |

5-(iodomethyl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c1-5-8-3-6(2-7)4-9-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHCEZXGGJQCNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodomethyl-2-methyl-pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。